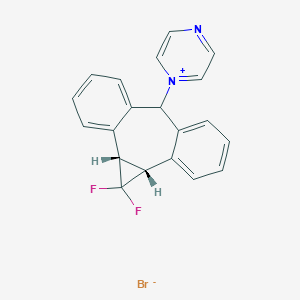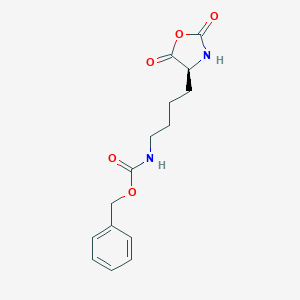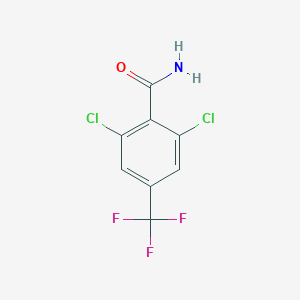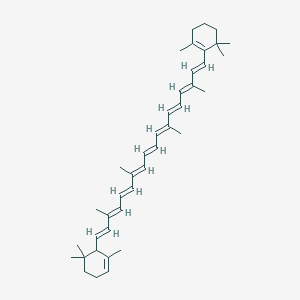
ALPHA-CAROTENE
Overview
Description
Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of this compound is C40H56, and it has a molar mass of 552.873 g/mol . The structure of this compound consists of 11 conjugated double bonds, which give it its characteristic deep orange color. One of the primary functions of this compound in the body is its role as a precursor for the synthesis of vitamin A. It is converted into retinol, an essential nutrient for vision, immune function, and cellular growth and differentiation .
Mechanism of Action
Target of Action
Alpha-carotene primarily targets the human body’s antioxidant system . It is converted to vitamin A in the body, which is essential for vision, growth, cellular differentiation, and proliferation . This compound can also act as provitamin A, releasing retinal by the central cleavage reaction with β-carotene 15,15′-oxygenase (BCO1) within epithelial cells during absorption in the small intestine .
Mode of Action
This compound interacts with its targets by exerting antioxidant properties . It quenches singlet molecular oxygen, thereby reducing oxidative stress in the body . The antioxidant activity of this compound is related to the number of conjugated double bonds in the molecule .
Biochemical Pathways
This compound is involved in several key biochemical pathways. It is biosynthesized from two C20 geranylgeranyl pyrophosphate (GGPP) molecules made from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) route . This compound also inhibits various biochemical pathways, including the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability. This compound is absorbed in the intestine . In American and Chinese adults, the mean concentration of serum this compound was found to be 4.71 μg/dL .
Result of Action
The action of this compound results in various molecular and cellular effects. It has been associated with a reduced risk of various chronic diseases, including cancer, cardiovascular disease, and age-related degeneration . A 2018 meta-analysis found that both dietary and circulating this compound are associated with a lower risk of all-cause mortality .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. Its bioavailability is influenced by a variety of factors, including cultural norms, food availability, and consumer preferences . Moreover, the antioxidant activity of this compound can be enhanced or diminished depending on the presence of other antioxidants, pro-oxidants, and the overall oxidative status of the body .
Biochemical Analysis
Biochemical Properties
Alpha-carotene is involved in various biochemical reactions. It is converted into retinol, an essential nutrient for vision, immune function, and cellular growth and differentiation . Additionally, this compound possesses antioxidant properties, meaning it can neutralize harmful free radicals in the body and protect cells from oxidative damage .
Cellular Effects
This compound influences cell function by acting as an antioxidant and a precursor for vitamin A. As an antioxidant, it neutralizes harmful free radicals in the body, protecting cells from oxidative damage . As a precursor for vitamin A, it is converted into retinol, which plays a crucial role in vision, immune function, and cellular growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into retinol through a series of enzymatic reactions . This conversion process is crucial for the synthesis of vitamin A, which is essential for vision, immune function, and cellular growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically analyzed using high-performance liquid chromatography (HPLC). A rapid and sensitive HPLC method can resolve 15 major carotenoids, including this compound, within 20 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of vitamin A. It is derived from the precursor molecule, geranylgeranyl diphosphate (GGPP), which serves as the building block for various carotenoids .
Transport and Distribution
Once consumed, this compound is absorbed in the small intestine and transported to the liver. It is then converted into retinol through a series of enzymatic reactions .
Subcellular Localization
Carotenoid biosynthetic proteins, which would include those involved in the synthesis of this compound, have been found to be more abundant in plasma membranes than in thylakoids , suggesting that this compound may also be localized in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of alpha-carotene occurs through a series of enzymatic reactions within plant cells. It is derived from the precursor molecule, geranylgeranyl diphosphate (GGPP), which serves as the building block for various carotenoids. The pathway for this compound biosynthesis involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process often includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) . Green chemistry methods, such as enzymatic hydrolysis and homogenization, are also employed to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Isomerization: this compound can undergo cis-trans isomerization under the influence of light or heat, leading to the formation of various geometric isomers.
Major Products Formed: The major products formed from these reactions include epoxides, dihydro derivatives, and various geometric isomers .
Scientific Research Applications
Alpha-carotene has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-carotene is closely related to other carotenoids such as beta-carotene, gamma-carotene, lycopene, lutein, and zeaxanthin .
Comparison:
Beta-carotene: Structurally similar to this compound but has two beta-ionone rings.
Gamma-carotene: Similar to this compound but has a different ring structure.
Lycopene: Lacks the ionone rings present in this compound and is known for its strong antioxidant properties.
Lutein and Zeaxanthin: These carotenoids contain oxygen atoms and are primarily found in the retina of the eye, where they play a role in protecting against age-related macular degeneration.
Uniqueness: this compound’s unique combination of beta-ionone and alpha-ionone rings, along with its specific antioxidant properties and role as a vitamin A precursor, distinguishes it from other carotenoids .
Conclusion
This compound is a valuable carotenoid with significant roles in human health, scientific research, and various industries. Its antioxidant properties, ability to convert to vitamin A, and unique chemical structure make it an important compound for further study and application.
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-JLTXGRSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893712 | |
| Record name | beta,epsilon-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-70-2 | |
| Record name | α-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta,epsilon-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


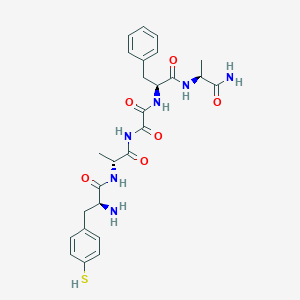
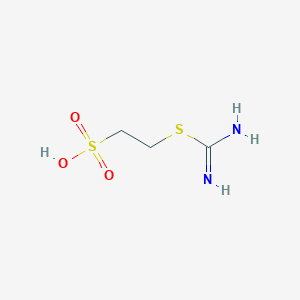
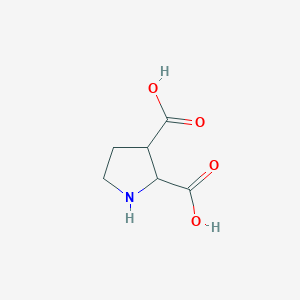
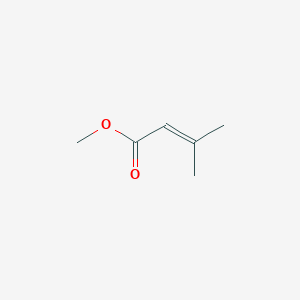
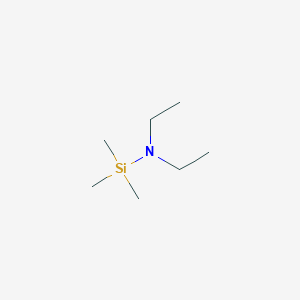

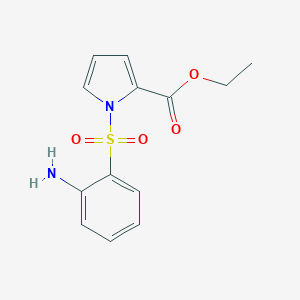
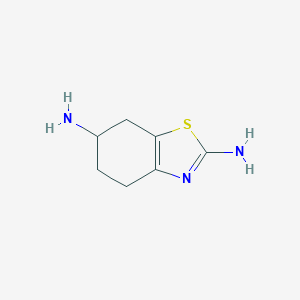
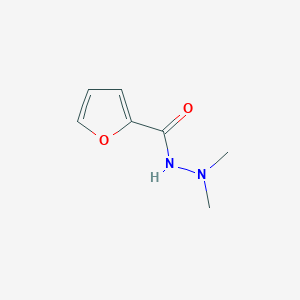
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
